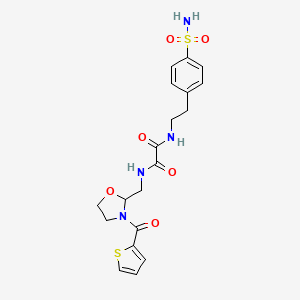

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide

Description

N1-(4-Sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfamoylphenethyl group at the N1 position and a thiophene-carbonyl-substituted oxazolidine moiety at the N2 position.

Properties

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-N'-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6S2/c20-31(27,28)14-5-3-13(4-6-14)7-8-21-17(24)18(25)22-12-16-23(9-10-29-16)19(26)15-2-1-11-30-15/h1-6,11,16H,7-10,12H2,(H,21,24)(H,22,25)(H2,20,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZNXKPRCYOBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a compound with significant potential in medicinal chemistry. It features a complex structure that includes a sulfamoyl group, an oxazolidin ring, and a thiophene moiety, which contribute to its biological activity. The compound is primarily designed for research purposes and has not been approved for therapeutic applications.

- Molecular Formula : C19H22N4O6S2

- Molecular Weight : 466.53 g/mol

- CAS Number : 874805-80-8

Structure Analysis

The structure of this compound includes several functional groups that are known to interact with biological systems:

- Sulfamoyl Group (SO2NH2) : This group enhances solubility and facilitates interactions with biological targets through hydrogen bonding.

- Oxazolidin Ring : Known for its role in antibiotic activity, this ring structure can influence the compound's pharmacodynamics.

- Thiophene Moiety : Contributes to the compound's lipophilicity and potential interactions with cellular membranes.

The biological activity of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is hypothesized to involve multiple mechanisms:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, potentially through inhibition of bacterial protein synthesis or disruption of cell wall integrity.

- Antiviral Properties : The compound may exhibit antiviral effects by interfering with viral replication processes, similar to other oxazolidin derivatives used in HIV treatments.

Research Findings

Recent studies have focused on the pharmacological profiles of related compounds, indicating that modifications in the structure can significantly alter bioactivity. For instance:

- Case Study 1 : A derivative with enhanced antimicrobial properties was synthesized by altering the substituents on the oxazolidin ring, leading to improved efficacy against resistant bacterial strains.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| N1-(4-sulfamoylphenethyl)-N2-(oxazolidin derivative) | Antibacterial | Staphylococcus aureus | |

| Thiophene-based sulfonamide | Antiviral | HIV |

In Vitro Studies

In vitro assays have demonstrated that compounds similar to N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide exhibit:

- Cytotoxicity : Evaluated using MTT assays, showing varying degrees of toxicity in human cell lines.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Conclusion and Future Directions

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide presents a promising scaffold for further research into its biological activity. Future studies should focus on:

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize efficacy and minimize toxicity through systematic modification of its chemical structure.

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

Comparison with Similar Compounds

Comparison with Antiviral Oxalamide Derivatives

Structural and Functional Analysis

The compound shares a core oxalamide structure with antiviral agents like BNM-III-170 () and Compound 13 (), but differs in substituents:

- BNM-III-170: Contains a guanidinomethyl-indenyl group, enhancing affinity for viral glycoproteins like HIV-1 gp120 .

- Compound 13 (): Features a thiazole ring and acetylpiperidine, achieving LC-MS m/z 479.12 (M+H+) and 90% HPLC purity. Its antiviral activity is attributed to CD4-binding site inhibition .

- Target Compound : The sulfamoylphenethyl group may improve solubility compared to BNM-III-170’s lipophilic indenyl group, while the oxazolidine-thiophene moiety could reduce metabolic degradation relative to Compound 13’s acetylpiperidine .

Table 1: Antiviral Oxalamide Comparison

Comparison with Umami Agonist Oxalamides

S336 () and S5456 () are oxalamides optimized for taste receptor (hTAS1R1/hTAS1R3) activation. Key contrasts:

- S336 : Contains 2,4-dimethoxybenzyl and pyridin-2-ylethyl groups, achieving high umami potency (FEMA 4233).

- S5456 : 2,3-Dimethoxybenzyl substituents; inhibits CYP3A4 by 51% at 10 µM .

- Target Compound : The sulfamoyl group and oxazolidine-thiophene likely reduce off-target receptor binding compared to S336/S5456, which prioritize aromatic flexibility for taste modulation.

Table 2: Umami vs. Target Oxalamide

Comparison with Antimicrobial Oxalamides

GMC Series () includes isoindoline-dione-linked oxalamides (e.g., GMC-3: 4-chlorophenyl). These exhibit broad-spectrum antimicrobial activity due to the isoindoline-dione’s planar rigidity. Additionally, the sulfamoyl group may enhance water solubility compared to GMC-3’s chlorophenyl .

Table 3: Antimicrobial Oxalamide Comparison

Comparison with Other Oxalamide Derivatives

- Adamantyl Derivatives (): Compounds like N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide feature bulky adamantyl groups, increasing metabolic stability but reducing solubility. The target compound’s sulfamoylphenethyl balances bulk and hydrophilicity .

- Compound 16 (): Contains 4-hydroxybenzoylphenyl and methoxyphenethyl groups.

- Bis-Azetidinone Oxalamide (): A complex bis-chloroazetidinone derivative with beta-lactam motifs. While structurally distinct, it underscores the oxalamide scaffold’s versatility in accommodating diverse pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.